molecular formula C13H14N2O2 B13709017 Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate

Cat. No.: B13709017
M. Wt: 230.26 g/mol
InChI Key: YSMKPIXECLCTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzoate ester group at position 4. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of 4-(3,5-dimethyl-4-pyrazolyl)benzoic acid.

    Reduction: Formation of 4-(3,5-dimethyl-4-pyrazolyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate depends on its interaction with molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then exert its effects on cellular pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate: Similar structure but different substitution pattern on the pyrazole ring.

    Ethyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate: Similar structure with an ethyl ester group instead of a methyl ester.

    4-(3,5-Dimethyl-4-pyrazolyl)benzoic acid: Carboxylic acid derivative of the compound.

Uniqueness

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate

InChI

InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)10-4-6-11(7-5-10)13(16)17-3/h4-7H,1-3H3,(H,14,15)

InChI Key

YSMKPIXECLCTLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.